2,6,N-Trihydroxy-benzamide

Catalog No.
S6578196
CAS No.
35318-17-3
M.F
C7H7NO4
M. Wt
169.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6,N-Trihydroxy-benzamide

CAS Number

35318-17-3

Product Name

2,6,N-Trihydroxy-benzamide

IUPAC Name

N,2,6-trihydroxybenzamide

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

InChI

InChI=1S/C7H7NO4/c9-4-2-1-3-5(10)6(4)7(11)8-12/h1-3,9-10,12H,(H,8,11)

InChI Key

VBPSEOFCRWRCKY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)C(=O)NO)O

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)NO)O

Medicinal Research:

  • Antibacterial and Antifungal Activity

    Studies suggest THB might possess antibacterial and antifungal properties. Research is ongoing to evaluate its effectiveness against specific pathogens [].

  • Anti-inflammatory and Antioxidant Effects

    THB's structure suggests it might have anti-inflammatory and antioxidant properties. Further research is needed to confirm these effects and explore potential applications in treating inflammatory diseases [].

  • Enzyme Inhibition

    The trihydroxamate group in THB might enable it to inhibit specific enzymes involved in various biological processes. Research in this area could lead to the development of new drugs targeting specific enzymes for therapeutic purposes [].

Environmental Research:

  • Metal Chelation

    THB's structure allows it to chelate (bind) metal ions. This property could be valuable in environmental remediation for removing heavy metals from contaminated soil or water [].

  • Biodegradation Enhancement

    THB might stimulate the growth of bacteria capable of degrading pollutants. This could be useful in bioremediation efforts to clean up contaminated environments [].

Industrial Research:

  • Material Science Applications

    THB's ability to chelate metals could have applications in material science. For instance, it might be used to develop new types of sensors or catalysts [].

  • Organic Synthesis

    THB's unique structure might be valuable as a starting material for the synthesis of other complex organic molecules with potential industrial applications [].

2,6,N-Trihydroxy-benzamide is a compound characterized by the presence of three hydroxyl groups at the 2 and 6 positions of the benzene ring, along with an amide functional group. Its chemical formula is C7H8N2O3C_7H_8N_2O_3, indicating it comprises carbon, hydrogen, nitrogen, and oxygen atoms. The compound belongs to the class of benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amine group. The hydroxyl groups contribute to its potential reactivity and biological activity.

Due to its functional groups:

  • Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives, which may enhance or alter its biological properties.
  • Reduction: If a nitro group is present (in related compounds), it can be reduced to form amines.
  • Substitution Reactions: The presence of hydroxyl groups makes the compound susceptible to electrophilic aromatic substitution, allowing for further derivatization.

Research indicates that 2,6,N-Trihydroxy-benzamide exhibits notable biological activities. Compounds with similar structures have been shown to possess antioxidant properties and potential anticancer effects. For instance, derivatives of benzamide with hydroxyl substitutions are often evaluated for their ability to inhibit specific enzymes or pathways associated with disease states, such as cancer and diabetes .

The synthesis of 2,6,N-Trihydroxy-benzamide can be achieved through several methods:

  • Hydroxylation Reactions: Starting from benzamide, hydroxylation can be performed using reagents such as hydrogen peroxide in the presence of catalysts.
  • Nitration followed by Reduction: Initial nitration of benzene can introduce nitro groups at desired positions, followed by reduction and subsequent hydroxylation to yield the final product.
  • Direct Amide Formation: The compound can also be synthesized by reacting 2,6-dihydroxybenzoic acid with ammonia or an amine under controlled conditions.

2,6,N-Trihydroxy-benzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Agricultural Chemicals: It could be explored for use in pesticides or herbicides owing to its potential antifungal properties.
  • Material Science: The compound may find applications in creating polymers or materials with specific functional properties due to its reactive hydroxyl groups.

Studies focusing on the interactions of 2,6,N-Trihydroxy-benzamide with biological targets are crucial for understanding its mechanism of action. Interaction studies often involve:

  • Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits key enzymes involved in metabolic pathways.
  • Binding Affinity Tests: Assessing how well the compound binds to target proteins or receptors.
  • Cell Line Studies: Investigating cytotoxic effects on various cancer cell lines to determine its therapeutic potential.

When comparing 2,6,N-Trihydroxy-benzamide with other similar compounds, several noteworthy derivatives come into play:

Compound NameStructural FeaturesUnique Aspects
3-HydroxybenzamideHydroxyl group at position 3Simpler structure; less potential for hydrogen bonding compared to 2,6-N-trihydroxy variant.
4-Hydroxy-N-methylbenzamideHydroxyl group at position 4Methyl substitution affects solubility and binding characteristics.
2-Amino-4-hydroxybenzamideAmino group at position 2 and hydroxyl at 4Enhanced biological activity due to amino group; potential for increased interactions with biological targets.

The uniqueness of 2,6,N-Trihydroxy-benzamide lies in its specific arrangement of hydroxyl groups that can significantly influence its reactivity and biological properties compared to these similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

169.03750770 g/mol

Monoisotopic Mass

169.03750770 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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